Fingolimod - 162359-55-9

Fingolimod

Catalog Number: EVT-268116
CAS Number: 162359-55-9
Molecular Formula: C19H33NO2
Molecular Weight: 307.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fingolimod, also known as FTY720, is a sphingosine 1-phosphate receptor (S1PR) modulator. [, , , ] It is a structural analog of sphingosine-1-phosphate (S1P), a naturally occurring signaling molecule. [, , ] Fingolimod plays a significant role in scientific research, particularly in immunology and neuroscience. [, , ] Its ability to modulate immune responses and influence cellular processes within the central nervous system makes it a valuable tool for investigating various biological pathways and disease mechanisms. [, , ]

Fingolimod Phosphate (FTY720-P)

Compound Description: Fingolimod phosphate is the active metabolite of fingolimod, formed through phosphorylation by sphingosine kinase 2 (SphK2). [, , , ] It acts as a sphingosine 1-phosphate receptor (S1PR) modulator, primarily targeting S1P1 receptors on lymphocytes. This interaction prevents lymphocyte egress from lymph nodes, reducing their recirculation and trafficking to the central nervous system (CNS). [, , ]

Relevance: Fingolimod phosphate is the primary active metabolite of fingolimod and responsible for its pharmacological activity in treating relapsing multiple sclerosis (MS). [, , , ] Understanding the pharmacokinetics of fingolimod phosphate is crucial for optimizing fingolimod dosing and efficacy.

Sphingosine 1-Phosphate (S1P)

Compound Description: Sphingosine 1-phosphate (S1P) is a naturally occurring signaling lipid that plays a critical role in regulating lymphocyte trafficking, vascular permeability, and cell survival. [, ] S1P exerts its effects by binding to and activating a family of five G protein-coupled receptors, designated S1P1-5. [, ]

Relevance: Fingolimod, upon phosphorylation, acts as an S1P analog, competing with S1P for binding to S1PRs, particularly S1P1. This competitive antagonism disrupts the normal S1P signaling pathways, leading to the therapeutic effects of fingolimod in MS. [, ]

Dimethyl Fumarate (DMF)

Compound Description: Dimethyl fumarate (DMF) is an oral disease-modifying therapy for relapsing forms of MS. While its exact mechanism of action is not fully understood, it is thought to involve immunomodulatory and neuroprotective effects. [, , , , , ]

Interferon Beta-1a

Compound Description: Interferon beta-1a is an injectable disease-modifying therapy for relapsing forms of MS. It exerts its therapeutic effects by modulating immune responses and reducing inflammation within the CNS. [, , , ]

Relevance: Interferon beta-1a serves as a reference treatment for comparing the efficacy and safety of fingolimod in clinical trials. [, , , ] Fingolimod has shown superior efficacy to interferon beta-1a in reducing relapse rates and MRI activity in some studies.

Natalizumab

Compound Description: Natalizumab is a monoclonal antibody that targets α4 integrin, a cell surface protein involved in lymphocyte trafficking to the CNS. By blocking α4 integrin, natalizumab prevents inflammatory cells from entering the CNS, reducing inflammation and MS relapses. [, , ]

Relevance: Natalizumab is another disease-modifying therapy for relapsing forms of MS, often used in patients with highly active disease. [, , ] Studies have investigated switching therapies from natalizumab to fingolimod and vice versa, evaluating the potential benefits and risks associated with each treatment strategy.

Rituximab

Compound Description: Rituximab is a monoclonal antibody that targets CD20, a protein found on the surface of B cells. It depletes B cells, which are involved in the immune response in MS. []

Relevance: Rituximab is another treatment option for relapsing MS. Studies have compared switching from natalizumab to rituximab, fingolimod, or dimethyl fumarate to determine the most effective strategy for preventing disease activity. [] One study suggested switching to rituximab led to fewer enhancing lesions and discontinuations compared to fingolimod or dimethyl fumarate. []

Temozolomide

Compound Description: Temozolomide is a chemotherapy drug commonly used to treat glioblastoma, a type of malignant brain tumor. []

Relevance: While not directly related to fingolimod in terms of its therapeutic use in MS, temozolomide was investigated alongside fingolimod in preclinical models of glioblastoma. [] The study explored the potential anti-cancer effects of both drugs individually and in combination.

Cladribine

Compound Description: Cladribine is an oral medication that acts as an immunosuppressant, primarily targeting lymphocytes. []

Relevance: Cladribine was under consideration for MS treatment around the same time as fingolimod. [] Although it was later rejected by the FDA for the MS indication, it represents another example of an oral disease-modifying therapy explored for managing MS.

Overview

Fingolimod is a synthetic compound primarily known for its application as an immunomodulatory drug, specifically in the treatment of multiple sclerosis. It functions by modulating sphingosine-1-phosphate receptors, which play a crucial role in lymphocyte trafficking. This mechanism effectively reduces the migration of lymphocytes from lymph nodes to the central nervous system, thereby decreasing inflammation and damage associated with multiple sclerosis.

Source

Fingolimod was developed by Novartis and is marketed under the trade name Gilenya. It was first approved by the U.S. Food and Drug Administration in 2010, marking it as the first oral medication for relapsing forms of multiple sclerosis.

Classification

Fingolimod is classified as a sphingosine-1-phosphate receptor modulator. It is categorized under immunosuppressants due to its ability to modulate immune responses.

Synthesis Analysis

Methods

The synthesis of Fingolimod has been approached through several methods, with a focus on optimizing yield and minimizing hazardous materials. A notable method involves a seven-step synthesis starting from octanophenone, which includes:

  1. Reduction of octanophenone to form an intermediate.
  2. Friedel-Crafts acylation followed by nucleophilic substitution.
  3. Reduction of nitro groups to amines.
  4. Formation of the final product through salt formation with hydrochloric acid.

Technical Details

The synthesis typically utilizes reagents such as sodium borohydride, aluminum chloride, and palladium on carbon for hydrogenation processes. The reaction conditions vary significantly, often involving temperature control and specific solvents like tetrahydrofuran or methanol to optimize yield and purity .

Molecular Structure Analysis

Data

The molecular weight of Fingolimod is approximately 345.52 g/mol. Its structure features a sphingosine backbone, which is critical for its receptor-binding activity.

Chemical Reactions Analysis

Reactions

Fingolimod undergoes several key reactions during its synthesis, including:

  1. Nucleophilic substitution reactions: These are critical for introducing functional groups into the molecular structure.
  2. Reduction reactions: Used to convert nitro groups into amines, essential for forming the final active pharmaceutical ingredient.
  3. Acylation reactions: Important for building the aromatic ring structure that contributes to its pharmacological properties.

Technical Details

The reduction processes typically involve catalytic hydrogenation using palladium on carbon under controlled conditions (temperature and pressure) to ensure high yields with minimal side products .

Mechanism of Action

Fingolimod acts primarily by binding to sphingosine-1-phosphate receptors on lymphocytes. This binding leads to:

  1. Internalization of receptors: Prevents lymphocyte egress from lymph nodes.
  2. Reduction in circulating lymphocytes: Lowers their availability to migrate into the central nervous system.

This mechanism effectively reduces autoimmune responses in conditions like multiple sclerosis, leading to decreased inflammation and neurodegeneration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fingolimod is typically a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 100-105 °C.
  • Stability: Fingolimod is stable under normal storage conditions but should be protected from light and moisture.

Relevant data indicate that Fingolimod exhibits good bioavailability when administered orally, which contributes to its efficacy as a treatment option for multiple sclerosis .

Applications

Fingolimod's primary application is in the treatment of multiple sclerosis, particularly in patients with relapsing forms of the disease. Beyond this primary use, research has explored its potential applications in other autoimmune diseases due to its immunomodulatory properties.

Recent studies have also investigated derivatives of Fingolimod for antibacterial activities against pathogens like Staphylococcus aureus, suggesting broader therapeutic potentials beyond its current indications .

Properties

CAS Number

162359-55-9

Product Name

Fingolimod

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3

InChI Key

KKGQTZUTZRNORY-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Solubility

Soluble

Synonyms

2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride
fingolimod
fingolimod hydrochloride
FTY 720
FTY-720
FTY720
Gilenia
gilenya

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.